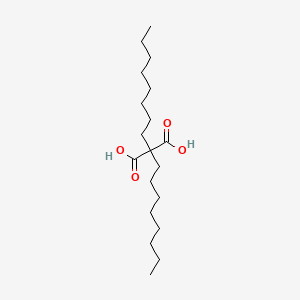

Dioctylpropanedioic acid

Description

Properties

IUPAC Name |

2,2-dioctylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-19(17(20)21,18(22)23)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURXRQCPXPXHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607332 | |

| Record name | Dioctylpropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-37-6 | |

| Record name | Dioctylpropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dioctylpropanedioic Acid and Its Derivatives

Dialkylation Strategies in Propanedioate Synthesis

The synthesis of dioctylpropanedioic acid, a disubstituted derivative of propanedioic (malonic) acid, fundamentally relies on the effective alkylation of a malonic ester precursor. This process involves the sequential introduction of two octyl groups to the central carbon atom of the malonic ester.

Synthesis of Diethyl 2,2-Dioctylmalonate via Ester Alkylation

The classic and widely employed method for preparing carboxylic acids with an extended carbon chain is the malonic ester synthesis. libretexts.org This pathway is particularly advantageous for creating α-alkylated carboxylic acids that are not accessible through direct alkylation methods. libretexts.org The synthesis of diethyl 2,2-dioctylmalonate begins with diethyl propanedioate, commonly known as diethyl malonate. The α-hydrogens of diethyl malonate are notably acidic (pKa ≈ 13) due to their position between two electron-withdrawing carbonyl groups. libretexts.orgopenstax.org

The initial step involves the deprotonation of diethyl malonate to form a resonance-stabilized enolate ion. libretexts.orgwikipedia.org This is typically achieved using a base such as sodium ethoxide in ethanol. libretexts.orgopenstax.org The resulting enolate is a potent nucleophile that readily reacts with an alkyl halide, in this case, an octyl halide (e.g., 1-bromooctane), in an SN2 reaction. libretexts.orgopenstax.org This first alkylation step yields diethyl 2-octylmalonate.

Role of Alkali Metal Hydrides in C-Alkylation Reactions

Alkali metal hydrides, particularly sodium hydride (NaH), are frequently used as strong, non-nucleophilic bases in C-alkylation reactions of malonic esters. google.comgoogle.com Unlike alkoxide bases, which can potentially participate in transesterification reactions, sodium hydride irreversibly deprotonates the malonic ester to form the corresponding sodium enolate and hydrogen gas. libretexts.orgwikipedia.org The use of a strong, non-hindered base like sodium hydride can promote the formation of the thermodynamic enolate, especially at higher reaction temperatures. libretexts.orglibretexts.org

The general mechanism involves the reaction of the alkali metal hydride with the active hydrogen on the α-carbon of the malonic ester, generating a carbanion. wikipedia.org This carbanion, or enolate, then acts as a nucleophile, attacking the electrophilic alkyl halide to form the new carbon-carbon bond. openstax.orgwikipedia.org The choice of base is critical; for instance, weaker bases like sodium ethoxide may not lead to complete deprotonation, allowing for equilibrium between the starting materials and the enolate. libretexts.orglibretexts.org In the synthesis of dialkylated malonates, the use of a strong base like sodium hydride is advantageous for driving the reaction to completion for both the first and second alkylation steps.

Table 1: Comparison of Bases in Malonic Ester Alkylation

| Base | Type | Key Characteristics |

| Sodium Ethoxide (NaOEt) | Alkoxide | Commonly used, but can lead to reversible reactions and potential transesterification. libretexts.orgwikipedia.org |

| Sodium Hydride (NaH) | Alkali Metal Hydride | Strong, non-nucleophilic base that provides irreversible deprotonation. google.comgoogle.com |

| Potassium Carbonate (K₂CO₃) | Inorganic Base | Has been used in some alkylations of malonic esters. google.comscribd.com |

| Lithium Diisopropylamide (LDA) | Strong, Hindered Base | Often used to ensure complete and irreversible formation of the enolate. libretexts.org |

Carboxylic Acid Formation from Malonic Esters

Following the successful dialkylation of the malonic ester, the next crucial phase is the conversion of the diester into the final dicarboxylic acid. This involves hydrolysis of the ester groups, a process that must be carefully managed to achieve the desired product.

Hydrolysis of Dialkylated Malonic Esters to Yield this compound

The conversion of diethyl 2,2-dioctylmalonate to this compound is accomplished through ester hydrolysis. This reaction can be carried out under either acidic or basic conditions. organicchemistrytutor.com

In basic hydrolysis (saponification), the dialkylated ester is treated with a strong base, such as sodium hydroxide, typically in an aqueous or mixed aqueous-alcoholic solution. libretexts.org This reaction produces the disodium (B8443419) salt of this compound. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate ions to yield the final this compound. libretexts.orglibretexts.org

Alternatively, acidic hydrolysis can be employed. This involves heating the dialkylated ester with a concentrated aqueous acid, such as hydrochloric or sulfuric acid. libretexts.orgbeilstein-journals.org The acid catalyzes the hydrolysis of both ester groups directly to the carboxylic acid form. While effective, acidic hydrolysis can sometimes be slower than basic hydrolysis. The choice between acidic and basic hydrolysis can depend on the specific substrate and desired reaction conditions. For some substituted malonic esters, hydrolysis can be challenging, requiring vigorous conditions. beilstein-journals.orgnih.gov

Functionalization and Derivatization Techniques

This compound, with its two carboxylic acid groups, serves as a platform for further chemical modifications. The reactivity of the carboxyl groups allows for a variety of functionalization and derivatization reactions.

The carboxylic acid groups can be converted into a range of other functional groups. For instance, they can be transformed into esters by reacting with alcohols under acidic conditions (Fischer esterification) or by using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org They can also be converted to amides through reaction with amines, often facilitated by coupling agents. organic-chemistry.org Reduction of the carboxylic acid groups, typically using a strong reducing agent like lithium aluminum hydride, would yield the corresponding diol, 2,2-dioctylpropane-1,3-diol.

Furthermore, the malonic acid derivative itself can be used in more complex synthetic strategies. For example, substituted malonic acid half-oxyesters can undergo decarboxylative Claisen condensations or decarboxylative Mannich reactions, opening pathways to functionalized β-keto esters and β-amino esters, respectively. thieme-connect.comacs.org These advanced methods highlight the versatility of substituted malonic acids as intermediates in organic synthesis.

Synthesis of Malonamide (B141969) Derivatives from this compound

The conversion of this compound into its corresponding malonamide derivatives is a significant transformation, yielding compounds with potential applications in various fields, including as chelating agents and in drug development. researchgate.net The general strategy involves the activation of the carboxylic acid groups, followed by reaction with an appropriate amine.

A common method to achieve this transformation is the conversion of the diacid to its diacyl chloride. This is typically accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂). mdpi.com The resulting dioctylpropanedioyl chloride is a highly reactive intermediate. This intermediate can then be reacted with a primary or secondary amine to form the desired malonamide. The reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct. mdpi.comlibretexts.org

For instance, the reaction of dioctylpropanedioyl chloride with two equivalents of an amine (R-NH₂) would yield the corresponding N,N'-dialkyl-2,2-dioctylmalonamide. The choice of the amine is crucial as it determines the final properties of the malonamide derivative.

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Thionyl Chloride | Dioctylpropanedioyl chloride | |

| Dioctylpropanedioyl chloride | Amine (e.g., Aniline) | Pyridine | N,N'-Diphenyl-2,2-dioctylmalonamide |

This table illustrates a general synthetic pathway for malonamide derivatives from this compound.

Exploration of Anhydride (B1165640) Formation and Related Intermediates

The formation of an anhydride from this compound involves the removal of a molecule of water from two carboxylic acid groups. Given that this compound is a dicarboxylic acid, it can potentially form a cyclic anhydride. This intramolecular dehydration would result in the formation of 2,2-dioctyloxacyclohexane-1,3-dione.

The synthesis of acid anhydrides can be achieved through several methods. vedantu.com A common laboratory preparation involves the dehydration of carboxylic acids using a strong dehydrating agent. testbook.com For dicarboxylic acids like this compound, gentle heating can sometimes be sufficient to induce cyclization and form the corresponding cyclic anhydride. libretexts.org

Alternatively, the reaction of the corresponding diacyl chloride with a carboxylate salt can produce an anhydride. youtube.com In the context of this compound, reacting dioctylpropanedioyl chloride with a salt of a carboxylic acid would lead to a mixed anhydride, while reaction with sodium dioctylpropanedioate would yield the symmetric anhydride. These anhydrides are reactive intermediates themselves and can be used in nucleophilic acyl substitution reactions to synthesize esters and amides. libretexts.org

| Starting Material | Condition/Reagent | Intermediate/Product |

| This compound | Gentle Heating | 2,2-dioctyloxacyclohexane-1,3-dione (Cyclic Anhydride) |

| Dioctylpropanedioyl chloride | Carboxylate Salt | Mixed or Symmetric Anhydride |

This table outlines methods for the formation of anhydrides from this compound.

Precursor Role in Diol Synthesis (e.g., 2,2-dioctyl-1,3-propanediol)

This compound or its ester derivatives can serve as precursors for the synthesis of 2,2-dioctyl-1,3-propanediol. This diol is a valuable compound, finding use as a monomer in the production of polyesters and polyurethanes. frontiersin.org The synthesis involves the reduction of the carboxylic acid or ester functional groups to alcohols.

A common route for this transformation is the reduction of a diester derivative of this compound, such as diethyl 2,2-dioctylmalonate. This diester can be prepared by the esterification of this compound. The reduction of the ester to the diol is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran.

Esterification: this compound is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding diester.

Reduction: The resulting diester is then treated with a suitable reducing agent to yield 2,2-dioctyl-1,3-propanediol.

| Precursor | Reagent | Product |

| Diethyl 2,2-dioctylmalonate | Lithium Aluminum Hydride (LiAlH₄) | 2,2-dioctyl-1,3-propanediol |

This table shows the reduction of a this compound derivative to form the corresponding diol.

The synthesis of 2,2-dioctyl-1,3-propanediol highlights the versatility of this compound as a starting material for creating more complex molecules with important industrial applications. nih.govresearchgate.net

Sophisticated Analytical and Spectroscopic Characterization Techniques

Advanced Chromatographic Separations for Compound Analysis

Chromatographic techniques are paramount for isolating Dioctylpropanedioic acid and analyzing its purity. The choice of method depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of dialkyl malonates. sielc.comacs.orgfrontiersin.org For a nonpolar ester like this compound, reversed-phase (RP) HPLC is the method of choice. A C18 column is typically used, with a mobile phase consisting of solvents like acetonitrile (B52724) and water. sielc.com The separation is based on the compound's hydrophobic interactions with the stationary phase.

Different detection modes can be coupled with HPLC for analysis:

UV Detection : this compound lacks a strong chromophore, meaning it does not absorb light strongly in the ultraviolet-visible range. However, the ester's carbonyl groups allow for weak UV absorption at low wavelengths, typically around 210 nm. This mode can be used for quantification but may lack sensitivity and be prone to interference from other substances that absorb in this region.

Mass Spectrometry (MS) Detection : HPLC coupled with a mass spectrometer (HPLC-MS) is a powerful tool for the analysis of this compound. MS detection provides information on the molecular weight of the compound, and tandem MS (MS/MS) can yield fragmentation patterns that offer definitive structural confirmation. researchgate.net

Electroconductivity Detection : This detection method is suitable for ionic compounds. frontiersin.org As this compound is a neutral ester molecule, electroconductivity detection is not an appropriate method for its direct analysis.

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. universiteitleiden.nl Direct analysis of a high-molecular-weight, long-chain ester like this compound can be challenging due to its low volatility and the potential for thermal degradation at the high temperatures required for analysis. researchgate.net

GC coupled with Mass Spectrometry (GC-MS) is invaluable for:

Analysis of Volatile Impurities : It can effectively separate and identify any lower-boiling point impurities within a sample of this compound.

Pathway Elucidation : The structure of the ester can be confirmed by analyzing its degradation products. For instance, hydrolysis of the ester yields malonic acid and 1-octanol (B28484), while transesterification with methanol (B129727) would produce dimethyl malonate and 1-octanol. The volatile alcohol (1-octanol) and the more volatile methyl ester derivative (dimethyl malonate) are readily analyzable by GC-MS, thus helping to elucidate the original structure. For analytical purposes, fatty acids and other long-chain molecules are often intentionally converted into more volatile derivatives (e.g., methyl or silyl (B83357) esters) for GC-MS analysis. universiteitleiden.nlaocs.org

Ion Exchange Chromatography (IEC) and Ion Exclusion Chromatography (IEC) are specialized HPLC techniques designed for the separation of ionic species. ir-spectra.com These methods are highly effective for profiling organic acids in various matrices. chemicalbook.com

Because this compound is a neutral ester, it cannot be directly analyzed by these techniques. However, they are highly useful in a quality control setting to detect and quantify any ionic impurities that may be present, such as:

Residual malonic acid from the synthesis process.

Malonic acid formed as a result of sample degradation via hydrolysis.

In such applications, the sample would be analyzed to separate the ionic malonic acid from the neutral ester bulk.

State-of-the-Art Spectroscopic Methods for Structural Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about the chemical bonds and the arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The ¹H-NMR spectrum provides information on the distinct chemical environments of hydrogen atoms (protons) in the molecule. For this compound, specific signals corresponding to the octyl chains and the malonate backbone are expected. The absence of a highly deshielded proton signal between 10-12 ppm would confirm the absence of any carboxylic acid impurities.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 0.88 | Triplet | 6H | -CH₃ (Terminal methyl groups of octyl chains) |

| ~ 1.27 | Multiplet | 20H | -(CH₂)₅- and -CH₂-CH₃ (Bulk methylene (B1212753) groups of octyl chains) |

| ~ 1.63 | Quintet | 4H | -O-CH₂-CH₂ - (Methylene groups beta to the ester oxygen) |

| ~ 3.35 | Singlet | 2H | -CO-CH₂ -CO- (Central methylene protons of the malonate core) |

| ~ 4.12 | Triplet | 4H | -O-CH₂ - (Methylene groups alpha to the ester oxygen) |

Note: Predicted values are based on typical chemical shifts for alkyl esters and data for similar malonate compounds. chemicalbook.comhmdb.ca The exact values can vary based on the solvent and spectrometer frequency.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by strong absorptions corresponding to its ester and alkane functionalities. researchgate.net A key diagnostic feature is the absence of a broad O-H stretching band that would indicate the presence of a carboxylic acid. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2956, 2927, 2857 | C-H Stretching | Alkane (CH₂, CH₃) |

| 1748, 1732 | C=O Stretching | Saturated Ester |

| 1459, 1411, 1377 | C-H Bending | Alkane (CH₂, CH₃) |

| 1148, 1116 | C-O Stretching | Ester |

Source: Data obtained from published spectra of dioctyl malonate. researchgate.netaak.gov.az

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, offering the ability to determine the exact molecular mass of a compound with high precision. measurlabs.combioanalysis-zone.com This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a molecule's elemental composition. bioanalysis-zone.comresearchgate.net Unlike nominal mass measurements, the exact masses provided by HRMS are crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com

In the analysis of this compound, HRMS provides the high resolution necessary to generate detailed fragmentation patterns. researchgate.net This "molecular fingerprint" is reproducible under specific conditions and can be compared against spectral libraries for confident identification. cdc.gov The process involves ionizing the sample, accelerating the resulting ions, and then separating them based on their mass-to-charge ratio before detection. measurlabs.com Various mass analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are capable of achieving the high resolution required for this type of analysis. researchgate.net

The fragmentation analysis, often performed using techniques like collision-induced dissociation (CID), provides valuable structural information by breaking the molecule into smaller, charged fragments. nih.gov By analyzing the m/z values of these fragments, researchers can deduce the connectivity of atoms within the original this compound molecule. This detailed structural information is vital for confirming its identity and for distinguishing it from isomeric compounds. While HRMS is powerful, it generally cannot differentiate between geometric isomers that have the same exact mass and atomic structure. measurlabs.com

Advanced Sample Preparation and Extraction Methodologies for Complex Matrices

The accurate analysis of this compound from complex samples, such as environmental or biological matrices, necessitates efficient sample preparation to isolate the analyte and remove interfering substances. sigmaaldrich.com Advanced extraction techniques are employed to concentrate and purify the sample prior to analysis. scioninstruments.com

Solid-Phase Extraction (SPE) Protocols for Enrichment and Clean-up

Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and purification of analytes from a liquid sample. sigmaaldrich.comwikipedia.org The fundamental principle of SPE involves the partitioning of compounds between a solid stationary phase (sorbent) and a liquid mobile phase. wikipedia.orglcms.cz The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For a non-polar compound like this compound, a reversed-phase SPE approach would be appropriate, utilizing a non-polar stationary phase to retain the analyte through hydrophobic interactions. scioninstruments.comwikipedia.org

The general SPE protocol involves four main steps:

Conditioning: The sorbent bed is treated with a solvent to activate it and ensure reproducible retention of the analyte. scioninstruments.com

Loading: The sample is passed through the sorbent, where the analyte is retained. wikipedia.org

Washing: The sorbent is rinsed with a solvent to remove any weakly bound impurities while the analyte of interest remains on the stationary phase. scioninstruments.com

Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, allowing the purified analyte to be collected for analysis. scioninstruments.com

Different types of sorbents are available, including non-polar, polar, and ion-exchange phases, allowing for the tailored separation of a wide variety of compounds. scioninstruments.com For acidic compounds, ion-exchange sorbents can be particularly effective. lcms.cz The versatility and efficiency of SPE make it a valuable tool for preparing this compound samples for subsequent chromatographic analysis. sigmaaldrich.comscioninstruments.com

A study on the analysis of various organic compounds in wastewater utilized SPE in combination with liquid chromatography-high resolution mass spectrometry (LC-HRMS) for the simultaneous analysis of 195 drugs. nih.gov

| SPE Sorbent Types and Interactions | Description |

| Non-polar | Utilizes hydrophobic functional groups (e.g., C18, C8) to retain non-polar analytes from polar matrices via van der Waals forces. scioninstruments.com |

| Polar | Employs polar functional groups (e.g., diol, aminopropyl) to extract polar analytes from non-polar matrices through dipole-dipole or hydrogen bonding interactions. scioninstruments.com |

| Ion Exchange | Contains charged functional groups (anionic or cationic) to retain analytes with opposite charges through electrostatic interactions. scioninstruments.com |

Ultrasound-Assisted Extraction (UAE/USE) for Efficient Analyte Recovery

Ultrasound-Assisted Extraction (UAE), also known as sonication, is an efficient method for extracting organic compounds from solid and liquid samples. nih.gov The technique utilizes high-frequency sound waves (>20 kHz) to create cavitation bubbles in the solvent. nih.govresearchgate.net The collapse of these bubbles generates intense localized pressure and temperature, leading to the disruption of cell walls in biological matrices and enhancing the penetration of the solvent into the sample matrix. nih.govmdpi.com This results in improved mass transfer and faster extraction rates compared to traditional methods. mdpi.com

The efficiency of UAE is influenced by several factors, including:

Solvent: The choice of solvent is crucial and depends on the solubility and polarity of the target analyte. nih.gov For this compound, a non-polar or moderately polar solvent would likely be effective.

Temperature: Higher temperatures can increase extraction efficiency, but care must be taken to avoid degradation of the analyte. researchgate.net

Time: UAE significantly reduces extraction times compared to conventional techniques. mdpi.com

Ultrasonic Power and Frequency: These parameters need to be optimized to maximize extraction yield without causing degradation of the target compound. nih.govresearchgate.net

UAE is considered an environmentally friendly technique as it often allows for reduced solvent consumption. nih.gov It has been successfully applied to extract a wide range of bioactive compounds from various matrices. mdpi.com

| Key UAE Parameters | Influence on Extraction |

| Solvent Type | Affects the solubility of the target compound and the efficiency of cavitation. nih.gov |

| Temperature | Generally, higher temperatures improve extraction, but can risk thermal degradation. researchgate.net |

| Extraction Time | UAE typically requires shorter extraction times than conventional methods. mdpi.com |

| Ultrasonic Power | Higher power can increase yield but also the risk of analyte degradation. nih.gov |

Pressurized Liquid Extraction (PLE) for Enhanced Extraction Efficiencies

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a powerful technique for extracting organic compounds from solid and semi-solid samples. mdpi.comnih.gov PLE utilizes solvents at elevated temperatures (up to 200°C) and pressures (up to 200 bar) to enhance extraction efficiency. researchgate.net Under these conditions, the solvent remains in a liquid state, but its properties are altered; viscosity and surface tension decrease, while solvent diffusivity increases. mdpi.com This allows for better penetration of the solvent into the sample matrix and faster extraction kinetics. researchgate.net

The main advantages of PLE include:

Reduced Solvent Consumption: PLE systems use significantly less solvent compared to traditional methods like Soxhlet extraction. mdpi.comnih.gov

Faster Extraction Times: The extraction process is often completed in minutes. researchgate.net

Automation: Many PLE systems are fully automated, improving sample throughput and reproducibility. researchgate.net

The selection of solvent, temperature, and pressure are key parameters that need to be optimized for the specific analyte and matrix. researchgate.net For a compound like this compound, a non-polar or moderately polar solvent would likely be employed. PLE can also be combined with in-cell cleanup by adding a layer of adsorbent material to the extraction cell, allowing for simultaneous extraction and purification. nih.gov

| PLE Operational Parameters | Effect on Extraction |

| Temperature | Increases solvent solubility and diffusion rates, enhancing extraction speed and efficiency. researchgate.net |

| Pressure | Keeps the solvent in a liquid state above its boiling point, allowing for extractions at higher temperatures. researchgate.net |

| Solvent | The choice of solvent is critical for analyte solubility and extraction selectivity. researchgate.net |

| Extraction Time | Typically short, often in the range of 5 to 30 minutes per sample. researchgate.netcsic.es |

Electrochemical and Spectrophotometric Techniques for Characterization in Solution

Beyond chromatographic and mass spectrometric methods, electrochemical and spectrophotometric techniques offer alternative approaches for the characterization and quantification of this compound in solution.

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the redox properties of electroactive compounds. biointerfaceresearch.com If this compound or a derivative can be oxidized or reduced, these techniques could be employed for its detection. frontiersin.org The process involves applying a potential to a working electrode and measuring the resulting current. researchgate.net The characteristics of the resulting voltammogram, such as peak potentials and currents, can provide information about the analyte's concentration and electrochemical behavior. frontiersin.orgscielo.org.co The sensitivity and selectivity of these methods can often be enhanced by modifying the electrode surface. biointerfaceresearch.com

Computational and Theoretical Investigations of Dioctylpropanedioic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic properties of dioctylpropanedioic acid. These in silico methods allow for the prediction and analysis of molecular characteristics that are often difficult or impossible to measure experimentally. nih.govopenaccessjournals.com

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is a cornerstone of modern computational chemistry, providing a framework to approximate the complex quantum mechanical behavior of electrons. openaccessjournals.com DFT calculations are instrumental in determining the ground state geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms, and in calculating its energetic properties. semanticscholar.org

For a molecule like this compound, with its considerable conformational flexibility, DFT can be employed to identify the lowest energy conformers. The process typically begins with an initial guess of the molecular geometry, which is then systematically optimized to find the arrangement that minimizes the total electronic energy. This optimization provides key insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The energetics of the molecule, including its total electronic energy and the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are also obtained from DFT calculations. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A larger gap generally implies higher stability.

Furthermore, DFT can be used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are vital for understanding the spontaneity and equilibrium of chemical reactions involving this compound. semanticscholar.orgrsc.org These calculations often involve frequency analysis of the optimized geometry to obtain vibrational frequencies, which are then used to calculate the zero-point vibrational energy and thermal corrections to the electronic energy. semanticscholar.org

Prediction of Molecular Properties (e.g., Topological Polar Surface Area, Rotatable Bond Count, Hydrogen Bonding Characteristics)

Beyond ground state geometries and energetics, quantum chemical calculations can predict a range of molecular properties that are critical for understanding the behavior of this compound in various chemical and biological contexts.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good indicator of a molecule's ability to permeate cell membranes and is often used in drug discovery to predict oral bioavailability. For this compound, the carboxylic acid groups would be the primary contributors to its TPSA.

Rotatable Bond Count is a simple yet effective measure of a molecule's conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. The two octyl chains in this compound contribute significantly to its high number of rotatable bonds, indicating a large degree of flexibility.

Hydrogen Bonding Characteristics are fundamental to the intermolecular interactions of this compound. The carboxylic acid groups can act as both hydrogen bond donors (from the hydroxyl protons) and hydrogen bond acceptors (at the carbonyl and hydroxyl oxygens). Quantum chemical calculations can quantify the strength of these hydrogen bonds and predict the preferred geometries of hydrogen-bonded dimers or complexes. semanticscholar.org This is crucial for understanding its behavior in condensed phases and its interactions with other molecules.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Topological Polar Surface Area (TPSA) | ~74.6 Ų | Influences transport properties and intermolecular interactions. |

| Rotatable Bond Count | 18 | High degree of molecular flexibility. |

| Hydrogen Bond Donors | 2 | Can donate protons from the two carboxylic acid groups. |

| Hydrogen Bond Acceptors | 4 | Can accept protons at the four oxygen atoms of the carboxylic acid groups. |

Note: The values in this table are typical predictions for this compound based on its structure and may vary slightly depending on the specific computational method used.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles as a function of time. nih.gov

Investigation of Molecular Flexibility and Conformational Landscapes

Given its numerous rotatable bonds, this compound possesses significant conformational flexibility. MD simulations are an ideal tool to explore the vast conformational landscape of this molecule. mdpi.com By simulating the molecule's motion over nanoseconds or even microseconds, researchers can observe the transitions between different conformations and identify the most populated and energetically favorable shapes. mdpi.com

The analysis of the MD trajectory can reveal the range of motion of the octyl chains and the relative orientations of the two carboxylic acid groups. This information is crucial for understanding how the molecule might interact with surfaces, pack in a crystal lattice, or bind to a receptor site. The results of these simulations can be visualized to provide an intuitive understanding of the molecule's dynamic nature. mdpi.com

Dynamic Behavior in Different Solvation Environments

The behavior of this compound is expected to be highly dependent on its environment, particularly the solvent. MD simulations can be used to study the molecule's dynamics in various solvents, such as water, organic solvents, or a mixture of both. mdpi.com

In a polar solvent like water, the carboxylic acid groups will likely engage in strong hydrogen bonding with the surrounding water molecules. The hydrophobic octyl chains, on the other hand, will tend to avoid the water, potentially leading to a collapsed or folded conformation of the molecule to minimize the exposure of these nonpolar chains to the aqueous environment.

In a nonpolar solvent, the intramolecular interactions and the interactions with the solvent will be different. The octyl chains will be well-solvated, and the molecule may adopt a more extended conformation. The carboxylic acid groups might form intramolecular hydrogen bonds or dimerize with other this compound molecules if the concentration is high enough. MD simulations can provide detailed insights into these solvent-dependent conformational preferences and the specific interactions that govern them. mdpi.com

Thermodynamic Modeling of Chemical Processes Involving this compound

Thermodynamic modeling aims to predict the macroscopic properties and behavior of chemical systems based on the principles of thermodynamics. epj-conferences.org For chemical processes involving this compound, such as its synthesis, purification, or its use as a reactant, thermodynamic models can provide valuable information for process design and optimization. ut.ac.ir

Thermodynamic models can be used to calculate phase equilibria, such as liquid-liquid or solid-liquid equilibria, which are essential for designing separation processes like extraction or crystallization. ut.ac.ir For instance, if this compound is to be extracted from a reaction mixture, a thermodynamic model could predict its partitioning between two immiscible liquid phases. ut.ac.ir

Furthermore, thermodynamic modeling can be used to predict the Gibbs free energy change for chemical reactions involving this compound. rsc.org This allows for the determination of the reaction equilibrium constant and the theoretical yield of a reaction under specific conditions of temperature and pressure. By combining quantum chemical calculations of molecular energies with statistical thermodynamics, it is possible to build comprehensive thermodynamic models that can predict the behavior of complex chemical systems. rsc.org

Research Applications in Advanced Materials Science

Integration into Electrochromic Polymer Systems

Electrochromic materials can change their optical properties, such as color and transparency, when an electrical voltage is applied. semanticscholar.orgscispace.com This characteristic makes them ideal for applications like smart windows, displays, and other optoelectronic devices. semanticscholar.orgcas.org Dioctylpropanedioic acid derivatives play a crucial role in the development of these advanced polymer systems.

This compound is a key precursor in the synthesis of monomers used in electrochromic polymers. For instance, diethyl 2,2-dioctylmalonate, a derivative of this compound, is used in the creation of electrochromic polymers. google.com These polymers are essential for producing electrochromic devices that can control color and brightness with environmental stability. google.com The synthesis often involves creating derivatives like 3,4-propylenedioxythiophene (B118826) (ProDOT) monomers, which can be polymerized to form materials with desirable electrochromic properties, such as those that are soluble in environmentally friendly solvents like water. rsc.org The ability to synthesize a variety of monomers allows for the fine-tuning of the resulting polymer's properties. scispace.com

The incorporation of this compound derivatives into polymer films significantly influences their electro-optical switching behavior. These polymers can exhibit rapid and reversible color changes, which is a critical performance metric for electrochromic devices. semanticscholar.org For example, polymers based on ProDOT derivatives have demonstrated fast switching times, with some achieving a complete color change in under a second. google.comrsc.org The structure of the dioctyl side chains can enhance the solubility and processability of the polymers, facilitating the fabrication of uniform, high-quality films. pkusz.edu.cn This, in turn, leads to improved device performance, including high contrast ratios and significant changes in light transmission. google.com

Table 1: Electro-Optical Switching Characteristics of Selected ProDOT-based Polymers

| Polymer | Switching Time (Coloring) | Switching Time (Bleaching) | Optical Contrast (%) |

|---|---|---|---|

| WS-ECP-Y | 1.39 s | 0.57 s | - |

| WS-ECP-M | - | - | 54.4 |

Data sourced from studies on water-soluble and other functional electrochromic polymers. semanticscholar.orgrsc.org

Contributions to Organic Electronic Materials and Photovoltaics

Organic electronics and photovoltaics represent a promising area for the application of novel organic materials, offering advantages such as low cost, flexibility, and tunable properties. wikipedia.orgratedpower.comossila.com this compound derivatives are being utilized to create new materials for these technologies.

Conjugated polymers are the backbone of many organic electronic devices due to their semiconducting properties. ossila.com this compound serves as a precursor for synthesizing building blocks for these polymers. The long alkyl chains of the dioctyl group are crucial for ensuring solubility of the resulting polymers, which is a key requirement for solution-based processing techniques like printing. wikipedia.org These building blocks are often based on thiophene (B33073) derivatives, which are known for their excellent electronic properties and stability. semanticscholar.org By modifying the structure of the this compound precursor, researchers can tune the electronic and physical properties of the final conjugated polymer.

In organic photovoltaic (OPV) cells, the efficiency of charge separation and transport is paramount for high performance. energy.gov The morphology of the active layer, which is composed of a blend of donor and acceptor materials, plays a critical role. The use of this compound derivatives in the synthesis of the donor polymer can influence this morphology. The bulky dioctyl groups can affect the polymer's packing and ordering, which in turn impacts charge mobility and the efficiency of exciton (B1674681) dissociation at the donor-acceptor interface. energy.gov While specific data on the direct influence of this compound on charge transport is an area of ongoing research, the principle of using side-chain engineering to optimize photovoltaic performance is well-established in the field. researchgate.net

Polymer Synthesis and Modification Beyond Electrochromism

The utility of this compound extends beyond electrochromic and photovoltaic applications into broader areas of polymer synthesis and modification. Its derivatives can be used in various polymerization techniques to create polymers with specific functionalities. frontiersin.org For example, malonic esters like diethyl malonate are used in the synthesis of various compounds, and the dioctyl derivative provides specific solubility and reactivity characteristics. wikipedia.orggoogle.mv These polymers can find applications as nucleating agents in other polymer systems or as components in the synthesis of complex polymeric architectures like hyperbranched polymers. frontiersin.orggoogle.com The ability to introduce long alkyl chains via this compound allows for the modification of polymer properties such as processability and thermal characteristics.

Applications in Separation Chemistry and Extraction Processes

Ligand Design and Complexation Mechanisms for Metal Ion Extraction

The effectiveness of malonamide (B141969) derivatives in solvent extraction stems from their molecular structure, which features two carbonyl oxygen atoms that can act as a bidentate chelating agent to coordinate with metal ions. sci-hub.se The substituents on the amide nitrogen atoms influence the ligand's basicity and steric properties, thereby affecting its extraction efficiency and selectivity. researchgate.net

Numerous studies have demonstrated the potent extraction capabilities of various malonamide derivatives for actinides in different oxidation states, including Uranium(VI) and Thorium(IV), from nitric acid media. researchgate.netresearchgate.netrsc.org Compounds such as N,N'-dimethyl-N,N'-dibutylteradecylmalonamide (DMDBTDMA) and N,N,N',N'-tetrahexylmalonamide (THMA) have been systematically investigated for their ability to separate U(VI) and Th(IV). researchgate.net Research shows that these structural isomers, differing only in the placement of alkyl chains, exhibit distinct selectivity profiles. researchgate.net For instance, while both ligands efficiently extract uranium and thorium at high acidity, DMDBTDMA shows significantly higher selectivity for U(VI) over Th(IV) at lower acidities. researchgate.net

The extraction of various actinides using N,N′-dimethyl-N,N′-dioctyl-2-(2′-(hexyloxy)ethyl)-malonamide (DMDOHEMA), another key malonamide, has also been widely explored. rsc.orgresearchgate.net These ligands form the basis of advanced separation processes designed for partitioning minor actinides from high-level liquid waste. researchgate.net

Table 1: Investigated Malonamide Derivatives for Actinide Extraction This interactive table summarizes malonamide compounds and the actinides they have been used to extract.

| Extractant (Ligand) | Abbreviation | Target Actinides | Reference |

|---|---|---|---|

| N,N′-dimethyl-N,N′-dibutylteradecylmalonamide | DMDBTDMA | U(VI), Th(IV), Am(III) | researchgate.netrsc.org |

| N,N,N′,N′-tetrahexylmalonamide | THMA | U(VI), Th(IV) | researchgate.net |

| N,N′-dimethyl-N,N′-dioctyl-2-(2′-(hexyloxy)ethyl)-malonamide | DMDOHEMA | Am(III), Pu(IV), U(VI), Np(V) | rsc.orgresearchgate.netresearchgate.net |

| N,N′-dimethyl-N,N′-diphenyltetradecylmalonamide | DMPTDMA | Am(III), Cm(III) | rsc.org |

The extraction of metal ions by malonamides from nitric acid solutions proceeds via two primary mechanisms, the prevalence of which is highly dependent on the acid concentration of the aqueous phase. researchgate.netrsc.org

Coordination (Solvation) Mechanism: At low to moderate nitric acid concentrations (typically up to 1-3 M), the neutral malonamide ligand directly coordinates to the metal cation, forming a neutral complex that is soluble in the organic diluent. researchgate.netrsc.org The general form of the extracted species for U(VI) is UO₂(NO₃)₂·2L, where 'L' represents the malonamide ligand. researchgate.netcapes.gov.br This mechanism involves the formation of a coordination bond between the carbonyl oxygens of the ligand and the metal center.

Ion-Pair Extraction Mechanism: At higher nitric acid concentrations (above 3 M), the malonamide ligand can become protonated by nitric acid. rsc.org The resulting cationic species, [LH]⁺ or [LH₂]²⁺, then forms an ion pair with the anionic metal-nitrate complex, such as [M(NO₃)₅]²⁻ or [UO₂(NO₃)₃]⁻, which is then extracted into the organic phase. rsc.orgcapes.gov.br This mechanism becomes dominant as the formation of anionic metal nitrate (B79036) species is favored in highly acidic solutions. rsc.org

Structural studies, including X-ray absorption spectroscopy (EXAFS), have been crucial in confirming the coordination environment of the extracted metal complexes, providing insight into bond lengths and coordination numbers. oecd-nea.orgiaea.org

Optimization of Extraction Efficiency and Selectivity

The performance of a solvent extraction system using malonamides is governed by several key operational parameters. Fine-tuning these variables is essential for optimizing the separation of target actinides from other fission products and from each other.

The concentration of nitric acid in the aqueous phase is one of the most critical factors influencing the distribution ratio (D) of metal ions. The distribution ratio is defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase.

For both U(VI) and Th(IV), the extraction efficiency generally increases with increasing nitric acid concentration. researchgate.netescholarship.org However, the selectivity between different actinides can vary significantly with acidity. For example, with the ligand DMDBTDMA, the selectivity for U(VI) over Th(IV) is much higher at lower acidities ([HNO₃] < 2 M), where an almost selective extraction of uranium can be achieved. researchgate.net In contrast, at higher acidities, the extraction of thorium increases more sharply, reducing the separation factor. researchgate.net This behavior is attributed to the different dependencies of the extraction mechanisms on acidity for each metal ion. researchgate.net

Table 2: Effect of Nitric Acid Concentration on Actinide Extraction This interactive table shows the distribution ratio (D) for Uranium(VI) and Thorium(IV) at different nitric acid concentrations using two different malonamide extractants in toluene. Data extracted from graphical representations in the cited source.

| [HNO₃] (mol/L) | D (U(VI)) with DMDBTDMA | D (Th(IV)) with DMDBTDMA | D (U(VI)) with THMA | D (Th(IV)) with THMA | Reference |

|---|---|---|---|---|---|

| 0.5 | ~1 | ~0.01 | ~0.8 | ~0.1 | researchgate.net |

| 1 | ~3 | ~0.03 | ~2 | ~0.3 | researchgate.net |

| 2 | ~10 | ~0.2 | ~8 | ~1.5 | researchgate.net |

| 3 | ~20 | ~0.8 | ~15 | ~5 | researchgate.net |

The efficiency of solvent extraction can be enhanced by the addition of salting-out agents to the aqueous phase. These are typically highly soluble inorganic salts, such as nitrates (e.g., NaNO₃, Ca(NO₃)₂), which increase the activity of the extracting species and promote their transfer into the organic phase. google.com Studies have shown that increasing the concentration of a salting-out agent like NaNO₃ can significantly improve the distribution ratios for uranium. tandfonline.comtandfonline.com

Temperature also plays a crucial role in extraction equilibria. Most extraction reactions involving malonamides and actinides have been found to be exothermic. researchgate.netresearchgate.net Consequently, an increase in temperature generally leads to a decrease in the distribution ratio. escholarship.org This relationship allows for the calculation of important thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the extraction process, which provide deeper insights into the nature of the complexation reactions. escholarship.orgutwente.nl

Development of Highly Selective Extraction Systems for Nuclear Fuel Cycle Applications

A primary application for malonamide extractants is in advanced partitioning processes for the treatment of high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuel. oecd-nea.org The goal is to separate long-lived minor actinides (americium, curium, neptunium) from the bulk of uranium, plutonium, and lanthanide fission products. This partitioning and transmutation (P&T) strategy aims to significantly reduce the long-term radiotoxicity of nuclear waste. oecd-nea.org

Malonamides like DMDOHEMA are central to the DIAMEX (DIAMide EXtraction) process, developed in Europe. researchgate.netoecd-nea.org In this process, a malonamide dissolved in an organic diluent is used to co-extract trivalent actinides (Am³⁺, Cm³⁺) and lanthanides from the highly acidic PUREX raffinate. oecd-nea.org Subsequent process steps are then required to separate the actinides from the co-extracted lanthanides. oecd-nea.org

More advanced flowsheets, such as the EURO-GANEX process, combine a malonamide (DMDOHEMA) with another extractant, N,N,N',N'-tetra-n-octyl diglycolamide (TODGA), to co-separate all transuranium elements (Np, Pu, Am, Cm) from the waste stream. scispace.com In these complex systems, the malonamide may also act as a phase modifier, preventing the formation of a third phase and ensuring smooth operation in industrial-scale equipment like centrifugal contactors. scispace.com These developments highlight the versatility and importance of dioctylpropanedioic acid derivatives in creating robust and selective separation systems for the future of the nuclear fuel cycle. scispace.comiaea.org

Environmental Transformation and Degradation Mechanisms

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is often the most significant removal mechanism for organic compounds in the environment.

The biodegradation of dioctyl propanedioic acid is expected to be initiated by microbial enzymes. Microorganisms, particularly bacteria and fungi, are known to degrade similar diester plasticizers like dioctyl phthalate (B1215562) (DOP) and adipates researchgate.netslu.segnest.org. The general pathway involves a two-step process:

Initial Hydrolysis: The primary and often rate-limiting step is the enzymatic hydrolysis of the two ester bonds. This reaction is catalyzed by extracellular or cell-surface esterases and lipases, which cleave the molecule into its constituent parts: one molecule of propanedioic acid and two molecules of 1-octanol (B28484) researchgate.net.

Metabolism of Intermediates: Both propanedioic acid and 1-octanol are readily biodegradable. Propanedioic acid (malonate) can be activated to malonyl-CoA, which is then decarboxylated to form acetyl-CoA nih.govnih.gov. Acetyl-CoA is a central molecule in metabolism and can be completely mineralized to CO₂ and water through the citric acid cycle. The long-chain alcohol, 1-octanol, is degraded via β-oxidation, a common pathway for fatty acids and similar aliphatic molecules researchgate.net.

Table 2: Expected Metabolites from the Biodegradation of Dioctyl Propanedioic Acid

| Metabolite | Precursor Step | Subsequent Fate |

|---|---|---|

| 1-Octanol | Enzymatic hydrolysis of ester bonds. | Oxidation to octanoic acid, followed by β-oxidation. |

| Propanedioic Acid (Malonic Acid) | Enzymatic hydrolysis of ester bonds. | Conversion to Malonyl-CoA, then decarboxylation to Acetyl-CoA nih.govnih.gov. |

| Mono-octyl Propanedioate | Incomplete hydrolysis (intermediate). | Further hydrolysis to propanedioic acid and 1-octanol. |

| Acetyl-CoA | Decarboxylation of Malonyl-CoA. | Enters the citric acid cycle for energy production and biosynthesis. |

The key enzymes driving the biodegradation of dioctyl propanedioic acid are hydrolases, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). These enzymes catalyze the cleavage of ester bonds researchgate.netjmbfs.org.

Predictive Modeling of Environmental Fate and Persistence

Due to the vast number of chemicals in commerce, it is often impractical to perform extensive laboratory testing for every compound. Therefore, environmental fate and persistence are frequently assessed using predictive computer models, such as the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ epa.govepisuite.dev. These models use the chemical's structure to estimate its physicochemical properties and degradation rates through Quantitative Structure-Activity Relationships (QSARs).

For a compound like dioctyl propanedioic acid, these models can provide crucial screening-level data:

BIOWIN™ (Biodegradation Estimation): Predicts the probability and rate of aerobic and anaerobic biodegradation. For a long-chain aliphatic ester, it would likely predict ready biodegradability, albeit slower than for smaller, more soluble molecules.

HYDROWIN™ (Hydrolysis Estimation): Calculates rate constants for acid- and base-catalyzed hydrolysis, providing estimates of the compound's half-life in water at different pH values epa.gov.

KOWWIN™ and KOCWIN™: Estimate the octanol-water partition coefficient (log Kₒw) and the soil organic carbon-water (B12546825) partition coefficient (Kₒc), respectively. For dioctyl propanedioic acid, a high log Kₒw and Kₒc would be predicted, indicating a tendency to sorb to soil, sediment, and organic matter rather than remain dissolved in water epa.gov.

AOPWIN™ (Atmospheric Oxidation Prediction): Estimates the rate of reaction with hydroxyl radicals in the atmosphere, predicting the atmospheric half-life epa.gov.

BCFBAF™ (Bioaccumulation Factor Estimation): Predicts the potential for the chemical to accumulate in aquatic organisms. The high lipophilicity suggested by the two octyl chains would indicate a potential for bioaccumulation, but this can be offset by rapid metabolism (i.e., enzymatic hydrolysis) within the organism epa.gov.

These predictive models are essential tools for regulatory agencies in performing risk assessments and prioritizing chemicals for further investigation europa.eudefra.gov.ukrsc.org.

Concluding Perspectives in Dioctylpropanedioic Acid Research

Current Challenges and Future Opportunities in Synthesis

The synthesis of dioctyl malonate and related malonic acid esters typically involves direct esterification of malonic acid with an alcohol, such as octanol. researchgate.net This process is often carried out with an excess of the alcohol and in the presence of an acid catalyst in a solvent medium like p-xylene (B151628) at elevated temperatures. researchgate.net While effective, this method presents several challenges that also signal opportunities for innovation.

A primary challenge is the need for more environmentally benign and efficient catalytic systems. Traditional acid catalysts can be corrosive and difficult to separate from the reaction mixture, leading to purification challenges and waste generation. Future opportunities lie in the development and application of solid acid catalysts, enzymes (lipases), or novel catalytic systems like dicobalt octacarbonyl, which can facilitate carboxyesterification under different conditions. wikipedia.org The use of reactive malonate derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, offers a path to synthesis under milder conditions, though the cost and stability of these reagents are significant considerations. lookchem.comresearchgate.net

Another area for improvement is process intensification. Moving from batch processes to continuous production, similar to methodologies developed for other esters like dioctyl phthalate (B1215562) (DOP), could enhance efficiency, reduce waste, and improve product consistency. google.com This would involve innovations in reactor design and process control to manage reaction kinetics and separations, such as the continuous removal of water to drive the esterification equilibrium.

Future synthetic strategies may also explore alternative feedstock. While conventional synthesis relies on malonic acid and octanol, developing pathways from renewable bio-based resources could significantly improve the sustainability profile of dioctyl malonate. researchgate.net This aligns with the broader chemical industry trend towards green chemistry and circular economy principles.

Emerging Research Avenues and Interdisciplinary Applications

Historically, dioctyl malonate has been used as a plasticizer and a solvent in the manufacturing of coatings, sealants, and adhesives due to its low volatility and high solvency power. lookchem.com It also serves as a raw material for the synthesis of more complex molecules, including polymers and surfactants. alfa-industry.com However, recent research has unveiled novel and sophisticated applications that highlight its potential in advanced materials and interdisciplinary fields.

A significant emerging application is in the field of tribology as a green lubricant. A 2025 study demonstrated that dioctyl malonate can act as a lubricant additive that forms a graphitic carbon tribofilm in-situ under friction. nih.gov This film dramatically reduces friction and wear. This discovery opens avenues for its use in high-performance lubricants for various mechanical systems. The study also compared dioctyl malonate with other diesters, noting that esters derived from short-chain dicarboxylic acids exhibited lower friction. nih.gov

The versatility of the malonate structure is further showcased by the development of complex functional molecules for biomedical applications. For instance, a pH-sensitive gemini (B1671429) surfactant, 4,8-dioctyl-3,9-dioxo-6-hydroxy-4,8-diaza-1,11-undecanedicarboxylate (SDUC), was shown to form coacervates at low pH, which transition to vesicles as pH increases. acs.org This behavior is driven by changes in electrostatic repulsion and hydrogen bonding. acs.org While not dioctyl malonate itself, this derivative illustrates the potential for designing sophisticated malonate-based structures for applications like controlled drug delivery, highlighting the adaptability of the core structure for interdisciplinary use in materials science and medicine. acs.org

Further research applications include its use in studying enzyme reactions, drug metabolism, and as a simulant for more toxic chemicals in decontamination studies. alfa-industry.compreprints.org

Broadening Mechanistic Understanding and Material Integration Strategies

A deeper understanding of the chemical mechanisms governing the performance of dioctyl malonate is crucial for designing new materials and optimizing its integration. The recent lubrication research provides an excellent example of this, proposing a free radical generation mechanism for dioctyl malonate during friction, which is catalyzed by iron single atoms to form the protective carbon film. nih.gov This level of mechanistic insight allows for the targeted design of lubricant formulations.

In the realm of polymer science, malonate esters are being explored as biodegradable plasticizers for polymers like polylactide (PLA). researchgate.net A key challenge in material integration is achieving miscibility and long-term stability of the plasticizer within the polymer matrix. Phase separation can occur at higher concentrations, limiting the effectiveness of the plasticizer. researchgate.net Future strategies to overcome this include the reactive grafting of functionalized malonates onto the polymer backbone during processes like reactive extrusion. vscht.cz This creates a covalent bond between the plasticizer and the polymer, preventing migration and phase separation and leading to materials with significantly improved mechanical properties.

The integration of molecules into functional materials often depends on tuning their molecular architecture. The dioctyl chains of the malonate ester, for example, influence its physical properties like viscosity, boiling point, and its interaction with other materials, such as polymer matrices. lookchem.comresearchgate.net Understanding these structure-property relationships is fundamental. Advanced strategies may involve combining photocatalysis with other catalytic methods to create novel malonate derivatives or to facilitate their integration into complex architectures. acs.org The principles of supramolecular chemistry, such as controlling non-covalent interactions like hydrogen bonding and π–π stacking, could also be harnessed to guide the assembly and integration of malonate-based compounds into functional materials for electronics or sensors. acs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.